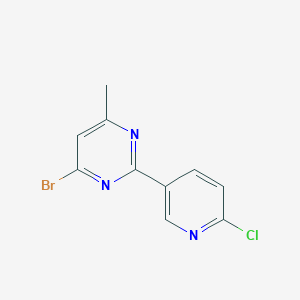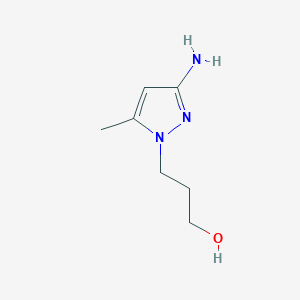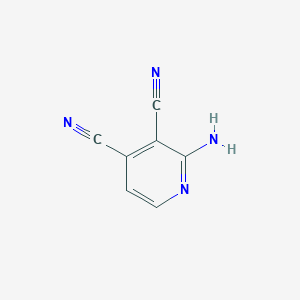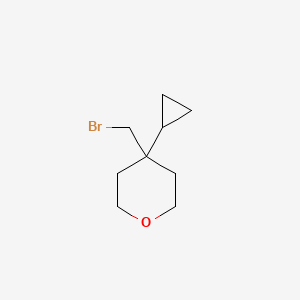
3-(1-Benzofuran-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzofuran-4-yl)propan-1-amine is an organic compound that features a benzofuran ring attached to a propan-1-amine group Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The propan-1-amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and subsequent functionalization steps. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Benzofuran-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alkylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(1-Benzofuran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(1-Benzofuran-4-yl)propan-1-amine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, which lacks the propan-1-amine group.
2-(1-Benzofuran-4-yl)ethanamine: A similar compound with a shorter alkyl chain.
4-(1-Benzofuran-4-yl)butan-1-amine: A compound with a longer alkyl chain.
Uniqueness: 3-(1-Benzofuran-4-yl)propan-1-amine is unique due to its specific structural configuration, which combines the benzofuran ring with a propan-1-amine group. This configuration may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(1-benzofuran-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8H,2,4,7,12H2 |
Clé InChI |
COWPMOGICBBGQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=COC2=C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
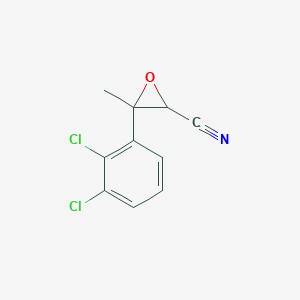
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
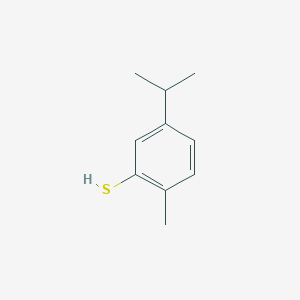
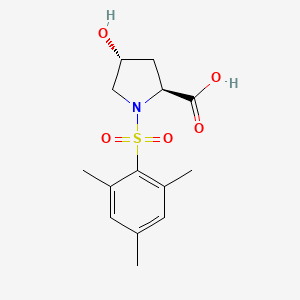
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
